2-amino-N-(pyridin-4-yl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry and Pyridine-Containing Heterocycles

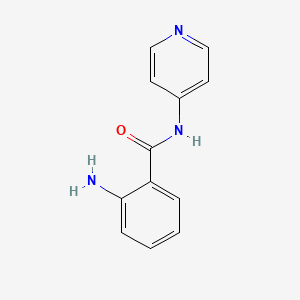

The chemical architecture of 2-amino-N-(pyridin-4-yl)benzamide features a central benzamide scaffold. This consists of a benzene (B151609) ring attached to an amide group. In this specific molecule, the amide nitrogen is further substituted with a pyridin-4-yl group, which is a six-membered aromatic ring containing one nitrogen atom. The "2-amino" designation indicates the presence of an amino group (-NH2) at the second position of the benzene ring, ortho to the amide linkage.

The presence of both the benzamide and pyridine (B92270) moieties is significant. Benzamides are a well-established class of compounds with a broad spectrum of applications, particularly in medicinal chemistry. ontosight.airesearchgate.net The pyridine ring, a basic heterocyclic aromatic compound, is also a ubiquitous feature in many biologically active molecules and approved drugs. nih.govrsc.org The combination of these two scaffolds in a single molecule creates opportunities for diverse chemical interactions and biological activities.

Significance of the Benzamide Scaffold in Chemical Research

The benzamide scaffold is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of therapeutic agents. bohrium.com Benzamide derivatives have been investigated for a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

The versatility of the benzamide core stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition at biological targets. ontosight.ai The amenability of the benzamide structure to chemical modification allows for the fine-tuning of its physicochemical properties and biological activity. For instance, a series of novel benzamide derivatives were designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.org

Overview of Academic Research Perspectives on Amide Derivatives

Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins and being present in a vast number of natural products and synthetic compounds. mdpi.com Consequently, the synthesis and biological evaluation of amide derivatives are areas of intense academic research. researchgate.nettandfonline.com

Researchers are continually developing new methods for the synthesis of amides and exploring the diverse biological activities of novel amide-containing molecules. researchgate.netmdpi.comnih.gov Studies have shown that amide derivatives can exhibit a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities. tandfonline.comresearchgate.net For example, a series of N-substituted benzamide derivatives were synthesized and showed promising anti-proliferative activity against several cancer cell lines. researchgate.net The ability to mimic or modulate amide-related biological processes makes amide derivatives a rich source of lead compounds for drug discovery. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H11N3O |

| Molecular Weight | 213.24 g/mol |

| CAS Number | 91396-95-1 |

| InChIKey | ARCHKMRCNMSPDH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N |

Data sourced from PubChem uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCHKMRCNMSPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Pyridin 4 Yl Benzamide and Analogues

Classical Amidation Approaches and Coupling Reactions

The formation of the amide bond in 2-amino-N-(pyridin-4-yl)benzamide is frequently achieved through classical amidation, a cornerstone of organic synthesis. These methods typically involve the reaction between an amine and a carboxylic acid or its activated derivative.

Condensation Reactions Involving Aminopyridine Intermediates

Condensation reactions are a fundamental approach for synthesizing N-aryl amides. The reaction of aminopyridines with various carbonyl-containing compounds serves as a direct route to the target amide structure. For instance, the condensation of 2-aminopyridine (B139424) with benzaldehyde (B42025) derivatives can form an imine (Schiff base), which can be a precursor in multi-step syntheses. ijcrcps.com One study reported the synthesis of N-benzylidenepyridine-2-amine from 2-aminopyridine and benzaldehyde, which can be further elaborated. Another investigation explored the unexpected condensation of 2-aminopyridine with barbituric acid derivatives, highlighting the diverse reactivity of the aminopyridine moiety. scielo.org.mx

Furthermore, a chemodivergent synthesis has been developed from α-bromoketones and 2-aminopyridine, which can yield N-(pyridin-2-yl)amides through a C-C bond cleavage process promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions. rsc.org This demonstrates the versatility of aminopyridine intermediates in constructing complex amide structures. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides also presents a modular method for assembling 2-amidopyridines. nih.gov

Utilization of Carboxylic Acid Derivatives and Amines

The most direct and widely used method for synthesizing benzamides is the acylation of an amine with a carboxylic acid derivative. Typically, a substituted benzoic acid, such as 2-aminobenzoic acid, is converted into a more reactive species like an acyl chloride or anhydride. This activated intermediate then readily reacts with an aminopyridine, in this case, 4-aminopyridine (B3432731), to form the desired amide bond.

For example, the reaction of benzoyl chloride with 2-aminopyridine in a suitable solvent like dry benzene (B151609) can yield the corresponding N-pyridyl benzamide (B126). The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This general strategy is applicable to a wide range of substituted benzoyl chlorides and aminopyridines, allowing for the synthesis of a diverse library of benzamide derivatives. nih.govresearchgate.netnih.govgoogle.com

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 2-Aminobenzoic acid derivative | 4-Aminopyridine | Activation (e.g., SOCl₂), Base | This compound | google.com |

| Benzoyl chloride | 2-Aminopyridine | Dry benzene, 60°C | N-pyrid-2-yl benzamide | |

| 4-Bromobenzoyl chloride | 2-Aminopyridine | Dichloromethane, Triethylamine | 4-bromo-N-(pyridin-2-yl)benzamide |

Role of Specific Coupling Reagents (e.g., HBTU)

To facilitate the direct condensation of a carboxylic acid and an amine without the need to first form a reactive derivative, a variety of coupling reagents are employed. These reagents activate the carboxylic acid in situ, promoting amide bond formation under mild conditions. nih.gov

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a prominent coupling reagent used extensively in peptide and amide synthesis. chemicalbook.comwikipedia.org It activates a carboxylic acid by forming a stabilized HOBt (Hydroxybenzotriazole) ester intermediate. chemicalbook.comwikipedia.org This activated ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and releasing tetramethylurea and HOBt as byproducts. chemicalbook.comresearchgate.net The use of HBTU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIEA), generally results in high yields and minimal side reactions. nih.govfishersci.co.uk Other similar phosphonium- and uronium-based reagents like BOP, PyBOP, and HATU function via a similar mechanism and are also effective for challenging amide couplings. nih.govfishersci.co.uk

| Coupling Reagent | Description | Mechanism | Ref |

| HBTU | A uronium/aminium salt coupling agent. | Activates carboxylic acid via formation of a stabilized HOBt ester. | chemicalbook.comwikipedia.orgresearchgate.net |

| DCC | Dicyclohexylcarbodiimide, a dehydrating agent. | Forms a highly reactive O-acylisourea intermediate. | researchgate.netfishersci.co.uk |

| HATU | A uronium/aminium salt based on HOAt. | Forms a highly active HOAt ester, known for reducing racemization. | nih.govfishersci.co.uk |

| PyBOP | A phosphonium (B103445) salt coupling agent. | Similar to HBTU, activates the carboxylic acid for aminolysis. | nih.govfishersci.co.uk |

Novel and Catalytic Synthetic Routes

In pursuit of more efficient and environmentally benign synthetic methods, recent research has focused on the development of novel catalytic routes for amide bond formation. These approaches often offer milder reaction conditions, higher atom economy, and unique reactivity.

Oxidative Coupling Methodologies

Oxidative coupling represents a powerful strategy for constructing amide bonds directly from alcohols or aldehydes and amines, often using molecular oxygen from the air as the terminal oxidant. nih.govorganic-chemistry.org This approach avoids the pre-activation of carboxylic acids, generating water as the primary byproduct. nih.gov

A notable example is the use of a copper/nitroxyl catalyst system, such as Cu/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), for the aerobic oxidative coupling of alcohols and amines. nih.govacs.org This system efficiently catalyzes the oxidation of a primary alcohol to an aldehyde, which then forms a hemiaminal with the amine. Subsequent oxidation of the hemiaminal furnishes the final amide product. nih.gov These reactions are typically fast, proceed at room temperature, and tolerate a wide range of functional groups. acs.org Another innovative method involves the photooxidative coupling of aldehydes and amines using an organic photocatalyst like riboflavin (B1680620) tetraacetate (RFTA) and visible light, with oxygen as the oxidant. nih.govacs.org

Catalytic Approaches (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts for a variety of organic transformations, including amide synthesis. rsc.org Their high surface area, tunable porosity, and well-defined active sites make them attractive alternatives to traditional homogeneous catalysts. digitellinc.comchemrxiv.org

Zirconium-based MOFs, in particular, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. digitellinc.comacs.org The Lewis acidic Zr sites within the MOF structure are believed to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. digitellinc.comchemrxiv.orgchemrxiv.org Researchers have also developed bimetallic MOFs, such as Fe₂Ni-BDC, which exhibit high catalytic activity for the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine and trans-β-nitrostyrene. mdpi.com This heterogeneous catalyst could be recovered and reused multiple times without a significant loss in activity, demonstrating a key advantage of MOF-based systems. mdpi.com

| Catalyst Type | Description | Example Reaction | Ref |

| Copper-MOF | A copper-based metal-organic framework. | Oxidative amidation of aldehydes and amines. | rsc.org |

| Zirconium-MOF | A zirconium-based metal-organic framework. | Direct amidation of carboxylic acids and amines. | digitellinc.comacs.orgchemrxiv.org |

| Fe₂Ni-BDC MOF | A bimetallic iron/nickel-based MOF. | Synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine. | mdpi.com |

Multi-Step Synthesis Strategies for Complex Analogues

The synthesis of structurally complex analogues of this compound often necessitates multi-step reaction sequences. These strategies allow for the introduction of diverse functionalities and the construction of intricate molecular architectures. A prominent example is the synthesis of analogues where the pyridine or benzamide moiety is part of a larger, fused heterocyclic system.

One such strategy involves the palladium-catalyzed C-N cross-coupling reaction, a powerful tool for forming bonds between aryl halides and amines or amides. For instance, the synthesis of 2-amino-N-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide, a complex analogue, demonstrates this approach. beilstein-journals.org In this multi-step synthesis, a key intermediate is a substituted 4-bromo-7-azaindole, which undergoes a coupling reaction with 2-aminobenzamide (B116534).

The reaction sequence can be initiated from a suitable N-protected 4-bromo-7-azaindole. The protection of the azaindole nitrogen is crucial for controlling the regioselectivity of the subsequent coupling reaction. The N-protected 4-bromo-7-azaindole is then coupled with 2-aminobenzamide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these reagents is critical for the success of the reaction.

A typical reaction involves heating the N-protected 4-bromo-7-azaindole with 2-aminobenzamide in an appropriate solvent, such as dioxane, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), a phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate. The reaction selectively forms the C-N bond between the 4-position of the azaindole ring and the nitrogen of the amide group of 2-aminobenzamide, yielding the desired complex analogue. beilstein-journals.org This method highlights the modularity of the synthetic approach, where different substituted aminobenzamides and functionalized azaindoles can be used to generate a library of complex analogues.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogues is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature is crucial for maximizing the yield and purity of the product.

Palladium-catalyzed amidation is a widely used method for the synthesis of N-aryl amides. The optimization of this reaction for the coupling of aryl halides with amides has been extensively studied. For the synthesis of N-(pyridin-4-yl)benzamide analogues, the choice of the palladium catalyst and ligand is of paramount importance. Studies have shown that the combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky electron-rich phosphine ligand, like Xantphos, is highly effective for the C-N coupling of amides with aryl halides. beilstein-journals.org

The selection of the base and solvent also plays a significant role in the reaction outcome. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly employed. beilstein-journals.org Dioxane and toluene (B28343) are often the solvents of choice for these reactions. The reaction temperature is typically elevated, often around 100 °C, to ensure a reasonable reaction rate. beilstein-journals.org

The following table summarizes the optimization of reaction conditions for the palladium-catalyzed coupling of an N-protected 4-bromo-7-azaindole with benzamide, which serves as a model for the synthesis of complex analogues of this compound.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 92 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 88 |

| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 85 |

In addition to palladium catalysis, other catalytic systems have been explored for the synthesis of related N-pyridyl benzamides. For example, a bimetallic metal-organic framework, Fe₂Ni-BDC, has been shown to be an efficient heterogeneous catalyst for the amidation reaction of 2-aminopyridine with trans-β-nitrostyrene to produce N-(pyridin-2-yl)benzamide. mdpi.com The optimization of this reaction revealed that the catalyst loading, solvent, and temperature significantly influence the yield.

The table below illustrates the effect of various parameters on the yield of N-(pyridin-2-yl)benzamide using the Fe₂Ni-BDC catalyst.

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Catalyst Loading | 5 mol % | 47 |

| 2 | Catalyst Loading | 7.5 mol % | 60 |

| 3 | Catalyst Loading | 10 mol % | 82 |

| 4 | Solvent | Toluene | 65 |

| 5 | Solvent | DMF | 5 |

| 6 | Solvent | Dichloromethane (DCM) | 82 |

| 7 | Temperature | Room Temperature | No reaction |

| 8 | Temperature | 80 °C | 82 |

| 9 | Temperature | 100 °C | 75 |

These findings underscore the importance of systematic optimization of reaction conditions to achieve high yields in the synthesis of this compound and its diverse analogues. The choice of the catalytic system and reaction parameters must be tailored to the specific substrates and desired product.

Spectroscopic and Crystallographic Characterization of 2 Amino N Pyridin 4 Yl Benzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-amino-N-(pyridin-4-yl)benzamide provides characteristic signals for its aromatic and amine protons. In a study using DMSO-d6 as the solvent, the amide proton (NH) appears as a broad singlet at approximately 10.42 ppm. The protons of the pyridine (B92270) ring are observed as a doublet at 8.20 ppm. beilstein-journals.org The protons on the benzamide (B126) ring and the amino group also show distinct signals, allowing for the complete assignment of the proton environment. beilstein-journals.org

The chemical shifts can be influenced by the solvent and the presence of various substituents on the aromatic rings. For instance, in related N-(pyridin-2-yl)benzamide derivatives, the amide proton signal can be found at different positions depending on the electronic nature of the substituents. rsc.org The coupling patterns observed in the spectra, such as doublets and triplets, provide valuable information about the connectivity of the protons.

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| This compound | DMSO-d6 | 10.42 (brs, 1H) | NH | beilstein-journals.org |

| 8.20 (d, J = 5.2 Hz, 1H) | Pyridine-H | beilstein-journals.org | ||

| 7.69-7.67 (d, J = 7.6 Hz, 1H) | Benzamide-H | beilstein-journals.org | ||

| N-(pyridin-2-yl)benzamide | CDCl3 | 10.46 (br s, 1H) | NH | rsc.org |

| 8.42 (d, J = 8.4 Hz, 1H) | Pyridine-H | rsc.org | ||

| 8.33 (br d, 1H) | Pyridine-H | rsc.org | ||

| 7.72 (br t, 1H) | Pyridine-H | rsc.org | ||

| 7.04 (ddd, J = 7.28, 4.92, 0.0022 Hz, 1H) | Pyridine-H | rsc.org |

brs: broad singlet, d: doublet, t: triplet, ddd: doublet of doublet of doublets

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the amide group in this compound and its analogues typically resonates in the range of 163-166 ppm. rsc.org The carbon atoms of the pyridine and benzene (B151609) rings appear in the aromatic region of the spectrum, generally between 110 and 160 ppm. rsc.org

The specific chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. For example, the presence of an electron-donating amino group on the benzamide ring influences the chemical shifts of the adjacent carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| N-(pyridin-2-yl)benzamide analogue | CDCl3 | 163.4 | C=O | rsc.org |

| 154.1, 152.1, 152.0, 148.1, 138.3, 121.9, 120.4, 119.7, 115.7, 114.8, 113.3 | Aromatic C | rsc.org | ||

| 56.8, 55.9 | OCH3 | rsc.org | ||

| N-benzylidene pyridin-2-amine derivative | DMSO-d6 | 167.3, 165.9 | C=O | |

| 152.1-114.6 | Aromatic C | |||

| 72.3, 60.1 | Aliphatic C |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the elemental formula. For a derivative of this compound, the calculated monoisotopic mass was found to be 213.09021 Da. uni.lu The predicted collision cross section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in structural confirmation. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are frequently used to analyze complex mixtures and to confirm the identity of synthesized compounds. researchgate.netfigshare.com For instance, LC-MS has been used to identify this compound derivatives in reaction mixtures, with the [M+H]⁺ ion being a key diagnostic peak. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=O stretching vibrations. beilstein-journals.orgamericanelements.com The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) typically appear as broad bands in the region of 3100-3500 cm⁻¹. brieflands.comnist.gov The carbonyl (C=O) stretching vibration of the amide group is observed as a strong absorption band around 1650-1680 cm⁻¹. beilstein-journals.orgbrieflands.com

The IR spectrum of a related compound, 2-amino-N-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide, shows absorption bands at 3400, 3178, and 3061 cm⁻¹ corresponding to N-H stretching, and a strong band at 1678 cm⁻¹ for the C=O stretch. beilstein-journals.org The positions of these bands can provide information about hydrogen bonding within the molecule.

Table 3: IR Spectral Data for this compound and Analogues

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 2-Amino-N-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | KBr | 3400, 3178, 3061 | N-H stretch | beilstein-journals.org |

| 1678, 1656 | C=O stretch | beilstein-journals.org | ||

| 1608, 1575, 1498 | C=C/C=N stretch | beilstein-journals.org | ||

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative | KBr | 3433 | N-H stretch | brieflands.com |

| 3259, 3159 | NH₂ stretch | brieflands.com | ||

| 1608 | C=C stretch | brieflands.com | ||

| N-(pyridin-2-yl)benzamide | KBr | 3301 | N-H stretch | dovepress.com |

| 1681 | C=O stretch | dovepress.com |

Computational and Theoretical Investigations of 2 Amino N Pyridin 4 Yl Benzamide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

For the general class of 2-aminobenzamide (B116534) and N-pyridyl anthranilate derivatives, molecular docking has been instrumental in identifying and optimizing inhibitors for various biological targets. Studies on related compounds reveal that the anthranilamide moiety is frequently crucial for binding. Specifically, the amino group (-NH2) and the amide linker (-CONH-) often participate in key hydrogen bonding interactions with amino acid residues in the target's active site, anchoring the ligand. mdpi.comijarse.com For example, the 2-aminobenzamide scaffold is a well-established zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, where it chelates the catalytic zinc ion. mdpi.com

Docking studies on various anthranilamide derivatives have been performed against several target classes, as summarized below.

| Target Class | Example Protein Target | Key Finding from Docking Studies |

| Epigenetic Modulators | Histone Deacetylase (HDAC) | The 2-aminobenzamide group acts as a zinc-binding motif. mdpi.com |

| Antidiabetic Targets | α-Glucosidase, Glycogen Phosphorylase | N-pyridyl anthranilate derivatives show interactions with the binding pockets, indicating the importance of both the scaffold and terminal fragments for activity. nih.gov |

| Coagulation Enzymes | Factor Xa (fXa) | Anthranilamide derivatives were identified as potential inhibitors through structure-based virtual screening. lookchem.com |

| Hedgehog Pathway | Smoothened (SMO) Receptor | The NH and CO groups of the anthranilamide core are critical for hydrogen bonding interactions in the active site. ijarse.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational stability of the ligand in the binding pocket and the dynamic behavior of the complex.

For the 2-aminobenzamide class of compounds, MD simulations serve to refine docking results and validate the stability of predicted binding poses. For instance, in the study of HDAC inhibitors, MD simulations were used to confirm the stability of the protein-inhibitor complexes and to analyze the flexibility of the ligand within the active site. mdpi.com Similarly, computational studies on other antimicrobial 2-aminobenzamide derivatives have utilized MD simulations to understand their mechanisms of action at an atomic level. researchgate.net

| Computational Method | Purpose | Application to Benzamide (B126) Derivatives |

| Molecular Dynamics (MD) Simulation | Assess stability of ligand-protein complex. | Used to validate docking poses and analyze the stability of 2-aminobenzamide derivatives in the active sites of enzymes like HDACs. mdpi.comresearchgate.net |

| Analyze conformational changes. | Investigates the flexibility of both the ligand and the protein upon binding. | |

| Calculate binding free energy. | Provides a more accurate estimation of binding affinity by considering solvent effects and dynamic interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural properties are important for activity.

QSAR studies have been successfully applied to series of 2-aminobenzamide derivatives. In one study on analgesic 2-aminobenzamides, QSAR analysis revealed that the analgesic potency was a direct function of the octanol-water partition coefficient (a measure of lipophilicity), demonstrating the predictive power of such models. nih.gov Other research has focused on developing QSAR models for the antimicrobial activity of novel 2-aminobenzamide derivatives, helping to guide the design of more potent agents. farmaciajournal.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. The output is typically visualized as 3D contour maps that show regions where modifications to the molecular structure would likely increase or decrease activity. For derivatives of N-(pyridin-4-yl)benzamide, CoMFA models help elucidate the structure-activity relationships. The steric maps indicate where bulky groups are favored or disfavored, while electrostatic maps highlight regions where positive or negative charges would be beneficial for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, can also evaluate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the ligand features that are important for receptor binding. For N-(pyridin-4-yl)benzamide analogs, CoMSIA contour maps can reveal favorable and unfavorable locations for hydrophobic groups and hydrogen bond donors/acceptors, offering detailed guidance for optimizing lead compounds.

A summary of statistical parameters often generated in CoMFA and CoMSIA studies for related N-pyridinyl-benzamides is shown below.

| Parameter | Description | Typical Value for a Predictive Model |

| q² | Cross-validated correlation coefficient. | > 0.6 |

| r² | Non-cross-validated correlation coefficient. | > 0.8 |

| r²_pred | Predictive correlation coefficient for an external test set. | > 0.5 |

| ONC | Optimum Number of Components. | Varies |

Quantum Chemical Calculations for Electronic Structure and Reactivity

In silico Prediction of Molecular Interactions and Biological Target Binding

The term in silico prediction encompasses a wide range of computational methods, including docking, MD simulations, and QSAR, all aimed at predicting the biological properties of a molecule before it is synthesized and tested in a lab. For the 2-aminobenzamide scaffold, these predictive tools are integral to modern drug discovery.

Virtual screening campaigns, which involve docking large libraries of compounds into a target protein structure, have successfully identified anthranilamide-based hits for various diseases. lookchem.com These initial hits are then often subjected to further computational analysis, including binding free energy calculations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to prioritize candidates for synthesis. The consistent finding across studies is the importance of the 2-aminobenzamide core in interacting with biological targets, suggesting that 2-amino-N-(pyridin-4-yl)benzamide could be a valuable scaffold for inhibitor design. mdpi.comijarse.comresearchgate.net

The table below summarizes biological targets for which the broader class of anthranilamide derivatives have been investigated using in silico prediction methods.

| Predicted Biological Target Area | Computational Method Used | Reference |

| Histone Deacetylases (HDACs) | Molecular Docking, MD Simulations | mdpi.com |

| Diabetes (α-Glucosidase, Glycogen Phosphorylase) | Molecular Docking | nih.gov |

| Cancer (Hedgehog Pathway) | Molecular Docking | ijarse.comresearchgate.net |

| Blood Coagulation (Factor Xa) | Molecular Docking, Pharmacophore Modeling | lookchem.com |

| Analgesia | QSAR | nih.gov |

Biological Activities and Molecular Mechanisms of Action of 2 Amino N Pyridin 4 Yl Benzamide and Its Derivatives in Vitro and Preclinical in Vivo Studies

Histone Deacetylase (HDAC) Inhibition

The compound 2-amino-N-(pyridin-4-yl)benzamide and its related derivatives are recognized for their role as histone deacetylase (HDAC) inhibitors. google.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, which typically results in gene silencing. The inhibition of these enzymes can restore normal gene expression patterns, making them a key target in cancer therapy. google.comdur.ac.uk

Benzamide-based compounds, particularly ortho-aminoanilides, are a significant class of HDAC inhibitors known for their selectivity toward class I HDACs, which include HDAC1, HDAC2, and HDAC3. mdpi.comekb.eg This selectivity is a key feature, as different HDAC isoforms have distinct roles in cellular processes, and isoform-selective inhibitors may offer a better therapeutic window with reduced side effects compared to pan-inhibitors that target all HDAC isoforms. mdpi.comnih.gov

The selectivity of these inhibitors is highly dependent on their chemical structure, specifically the zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. nih.govtandfonline.com Subtle modifications to the benzamide (B126) structure can lead to dramatic shifts in isotype selectivity. For example, studies on various 2-substituted benzamides have shown that small changes can confer high selectivity for HDAC3. nih.gov A 2-methylamino benzamide derivative was identified as a highly selective HDAC3 inhibitor. nih.gov Conversely, other derivatives have been developed that selectively inhibit HDAC1 and HDAC2, with diminished activity against HDAC3. acs.org The N-(2-aminophenyl)-benzamide unit is a common feature in many potent and selective class I HDAC inhibitors. acs.org For instance, a derivative containing this unit, compound 15k, demonstrated potent inhibition of HDAC3-NCoR2 with an IC50 value of 6 nM, while showing significantly weaker inhibition of other HDAC isoforms. acs.org Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), also showed class I selectivity, with a preference for HDAC1. frontiersin.org

The inhibition of HDACs by benzamide derivatives triggers a cascade of events within cancer cells, ultimately leading to anti-tumor effects. A primary and direct consequence of HDAC inhibition is the accumulation of acetylated histones. google.com This histone hyperacetylation leads to a more relaxed chromatin state, allowing for the transcription of previously silenced genes, including tumor suppressor genes. google.com

This reactivation of gene expression is a critical mechanism that can halt the uncontrolled proliferation of cancer cells. researchgate.net Key cellular responses induced by HDAC inhibitors like this compound and its derivatives include:

Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G1 or G2/M checkpoints, which prevents cancer cells from dividing and proliferating. acs.orgnih.gov For example, a derivative of N-(2-aminophenyl)benzamide was shown to cause G2/M phase arrest in HepG2 liver cancer cells. frontiersin.org

Apoptosis Induction: These compounds are also potent inducers of apoptosis, or programmed cell death. acs.org By reactivating apoptotic pathways, HDAC inhibitors can lead to the elimination of malignant cells. dur.ac.ukresearchgate.net The induction of apoptosis is often confirmed by the cleavage of key proteins like caspase-3 and caspase-9. nih.gov Studies have shown that HDAC inhibitors can augment radiation-induced apoptosis in gastrointestinal cancer cells. nih.gov

Anticancer and Anti-Proliferative Activities

The ability of this compound and its derivatives to inhibit HDACs translates into significant anticancer and anti-proliferative activities, which have been observed in various preclinical studies.

Derivatives of this compound have demonstrated notable antitumor activity across a range of human cancer cell lines in laboratory settings. The antiproliferative effects are evaluated using assays like the MTT assay, which measures cell viability.

For instance, a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), showed significantly higher potency in inhibiting the growth of A2780 ovarian cancer and HepG2 liver cancer cells compared to the approved drug SAHA (Vorinostat). frontiersin.org Another fluorinated derivative, FNA, also exhibited potent activity against HepG2 cells with an IC50 value of 1.30 μM. frontiersin.org Furthermore, a series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) showed inhibitory activity comparable to the parent compound against MCF-7 and MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer) cell lines. researchgate.net A different set of derivatives, N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamides, were also tested against the A549 lung cancer cell line, with one compound showing an IC50 of 10.88 ± 0.82 μg/mL. jonuns.com

Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 μM | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | 1.73 μM | frontiersin.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver) | 1.30 μM | frontiersin.org |

| N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3c) | A549 (Lung) | 10.88 ± 0.82 μg/mL | jonuns.com |

Beyond HDACs, another crucial family of epigenetic-modifying enzymes is the DNA methyltransferases (DNMTs). These enzymes are responsible for DNA methylation, a process that can silence tumor suppressor genes. There is a growing interest in developing dual inhibitors that can target both HDACs and DNMTs. rhhz.netekb.eg The rationale is that a combined inhibition could lead to a more robust and synergistic reactivation of silenced genes. nih.govrhhz.net

While direct inhibition of DNMTs by this compound itself is not extensively documented, the broader class of benzamides is being explored for this dual-inhibitor strategy. rhhz.net The development of non-nucleoside DNMT inhibitors is an active area of research, with some quinoline-based benzamide analogues showing potent inhibition of DNMT1, 3A, and 3B. researchgate.netacs.org The combination of HDAC and DNMT inhibition is considered a promising approach for epigenetic cancer therapy, as it can potentially overcome drug resistance mechanisms. researchgate.netrhhz.net

Lipoxygenases (LOXs) are enzymes involved in the metabolism of fatty acids, and their products can have pro-inflammatory and tumor-promoting effects. nih.gov The 5-LOX pathway, in particular, has been implicated in promoting cancer cell proliferation, survival, and angiogenesis. nih.gov Therefore, inhibiting LOX enzymes presents another avenue for cancer therapy.

Some benzamide derivatives have been investigated as LOX inhibitors. brieflands.comnih.govtandfonline.com For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), which is considered a novel target for anticancer drugs. brieflands.comnih.gov The development of dual inhibitors that can target both cyclooxygenase (COX) and LOX pathways is also an area of interest, as this could offer a superior anti-inflammatory and anticancer profile. tandfonline.comtandfonline.com While research into this compound as a direct LOX inhibitor is limited, the exploration of related benzamide structures for LOX and dual COX/LOX inhibition highlights the versatility of this chemical scaffold in targeting multiple pathways relevant to tumorigenesis. tandfonline.comtandfonline.com

Proposed Mechanisms of DNA Interaction and Inhibition of Biosynthesis

The mechanisms through which this compound and its related structures exert their biological effects are multifaceted, often involving direct interaction with DNA or inhibition of critical biosynthetic pathways. One proposed mechanism of action for certain derivatives is the inhibition of DNA replication through the intercalation of the molecule with DNA. This type of interaction has been investigated by observing the effects of the compound on calf thymus DNA using UV-vis absorption spectroscopy nih.gov.

Another significant mechanism involves the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway. Studies on structurally related 2-morpholino-substituted benzoxazines and naphthoxazines have identified potent and selective inhibitors of DNA-PK, with IC50 values ranging from 0.01 to 2.43 µM rasayanjournal.co.in. This inhibition appears to be selective over PI3K for certain derivatives, suggesting a targeted interaction with the DNA repair machinery rasayanjournal.co.in.

Furthermore, an allosteric mode of inhibition has been described for a selective inhibitor of the human Bloom syndrome protein (BLM), a DNA helicase crucial for maintaining genomic stability. This compound binds to a novel allosteric site on the helicase domain, effectively trapping the enzyme and preventing the conformational changes necessary for its catalytic cycle . This stalls the helicase's function in DNA unwinding and repair .

In the context of biosynthesis inhibition, derivatives of benzamide have been shown to target essential enzymes in pathogens. For instance, certain pyrrolyl benzamide derivatives act as inhibitors of enoyl-ACP reductase (InhA), an enzyme vital for the type II fatty acid biosynthesis pathway in Mycobacterium tuberculosis ontosight.ai. Other pyrrole-containing compounds have been identified as inhibitors of DNA gyrase, another critical enzyme for bacterial survival, with some demonstrating 50% inhibitory concentration (IC50) values of less than 5 nM ontosight.ai.

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antimycobacterial efficacy.

The antibacterial potential of benzamide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. In studies involving 2-amino-N-(7-substituted benzo[d]thiazol-2-yl) benzamide derivatives, compounds showed varied activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa researchgate.net. For example, one derivative exhibited high activity against S. aureus, while another was found to have excellent activity against E. coli and potent activity against P. aeruginosa researchgate.net.

Similarly, N-(5-p-tolyl-1,3,4-thiadiazole-2-yl) benzamide derivatives have been reported as good antibacterial agents against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa encyclopedia.pub. Other research has highlighted benzothiazole (B30560) derivatives linked to pyridine (B92270) and benzamide moieties, with one compound showing good antibacterial activity against S. aureus (MIC of 12.5 µg/ml), B. subtilis (MIC of 6.25 µg/ml), E. coli (MIC of 3.125 µg/ml), and P. aeruginosa (MIC of 6.25 µg/ml) nih.gov. The 2-aminothiazole (B372263) scaffold has also demonstrated some efficacy against S. aureus mdpi.com.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Staphylococcus aureus | MIC: 12.5 µg/ml | nih.gov |

| Bacillus subtilis | MIC: 6.25 µg/ml | nih.gov | |

| Escherichia coli | MIC: 3.125 µg/ml | nih.gov | |

| Pseudomonas aeruginosa | MIC: 6.25 µg/ml | nih.gov | |

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2yl) benzamide Derivatives | Staphylococcus aureus | High activity | researchgate.net |

| Escherichia coli | Excellent activity | researchgate.net | |

| Pseudomonas aeruginosa | Potent activity | researchgate.net | |

| N-(5-p-tolyl-1,3,4-thiadiazole-2-yl) benzamide Derivatives | Staphylococcus aureus | Good activity | encyclopedia.pub |

| Escherichia coli | Good activity | encyclopedia.pub | |

| Pseudomonas aeruginosa | Good activity | encyclopedia.pub |

The antifungal properties of these compounds have been tested against common fungal pathogens. Derivatives of 2-amino-N-(7-substituted benzo[d]thiazol-2-yl) benzamide were assessed for activity against Aspergillus niger and Candida albicans, with some compounds showing notable efficacy researchgate.net. For instance, one derivative displayed the best activity against A. niger compared to standard drugs, while another was most effective against C. albicans researchgate.net.

N-(5-p-tolyl-1,3,4-thiadiazole-2-yl) benzamide derivatives also demonstrated good antifungal activity against both C. albicans and A. niger encyclopedia.pub. The broader class of pyridine derivatives has been noted to sometimes possess better antifungal than antibacterial properties against these two fungal species plymouth.ac.uk. Furthermore, various heterocyclic scaffolds related to the core structure, such as triazoles, have been synthesized and evaluated, with some showing significant activity against A. niger and C. albicans ontosight.ai.

Table 2: Antifungal Activity of Selected Benzamide Derivatives

| Compound Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2yl) benzamide Derivatives | Aspergillus niger | Best activity vs. standard | researchgate.net |

| Candida albicans | Best activity vs. standard | researchgate.net | |

| N-(5-p-tolyl-1,3,4-thiadiazole-2-yl) benzamide Derivatives | Candida albicans | Good activity | encyclopedia.pub |

| Aspergillus niger | Good activity | encyclopedia.pub | |

| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | MIC: 25 µg/mL | ontosight.ai |

Significant research has focused on the antimycobacterial potential of this compound analogues, particularly against Mycobacterium tuberculosis (Mtb). A series of 2-aminothiazoles demonstrated that introducing substituted benzoyl groups at the N-2 position could improve the antitubercular activity by more than 128-fold rsc.org. One of the most promising analogues, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a minimum inhibitory concentration (MIC) of 0.024 µM rsc.org. The mechanism for this class of compounds has been identified as the inhibition of the glycolytic enzyme enolase in Mtb mdpi.com.

In another study, a series of N-pyridinylbenzamides were designed and synthesized to explore their antimycobacterial activity. Fourteen of these compounds showed MIC values below 31.25 µg/ml against M. tuberculosis H37Ra, with the most potent being N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide, both with an MIC of 7.81 µg/ml ontosight.ai.

Table 3: Antimycobacterial Activity of Selected Benzamide and Thiazole Derivatives

| Compound | Mycobacterial Strain | MIC | Reference |

|---|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.024 µM | rsc.org |

| N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide | Mycobacterium tuberculosis H37Ra | 7.81 µg/ml | ontosight.ai |

| N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide | Mycobacterium tuberculosis H37Ra | 7.81 µg/ml | ontosight.ai |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | acs.org |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | ontosight.ai |

Anti-inflammatory Properties

The anti-inflammatory potential of N-pyridinylbenzamides and related structures has been an area of active investigation. The benzamide class of compounds is known for its diverse biological activities, including anti-inflammatory properties researchgate.net. A series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and screened for their anti-inflammatory activities, with some exhibiting better pharmacological responses than reference controls mdpi.com.

The mechanism of anti-inflammatory action for some derivatives involves the inhibition of key signaling pathways. For example, an N-phenyl pyridinone p38 MAP kinase inhibitor, PH-797804, was found to be an ATP-competitive inhibitor of the alpha isoform of human p38 MAP kinase with a Ki of 5.8 nM nih.gov. This compound effectively blocks the production of cytokines and other proinflammatory mediators in human cells and demonstrates robust anti-inflammatory activity in chronic disease models in rats and mice nih.gov.

Other studies have synthesized imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides that show significant anti-inflammatory activity, as measured by the reduction of paw edema in the carrageenan-induced inflammation model ontosight.ai. Quinazolinone derivatives, which can be synthesized from 2-aminobenzamide (B116534), have also been highlighted for their remarkable anti-inflammatory activity, with some natural derivatives like rutaecarpine (B1680285) showing high selectivity for COX-2 inhibition ontosight.ai.

Table 4: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound Class/Derivative | Anti-inflammatory Model/Target | Result | Reference |

|---|---|---|---|

| Substituted (pyridin-4-yl)phenyl-2-methoxybenzamide | In vivo models | Better response than controls | mdpi.com |

| PH-797804 (N-phenyl pyridinone) | p38 MAP kinase inhibition | Ki = 5.8 nM | nih.gov |

| Rat/Mouse chronic arthritis models | Significant reduction in joint inflammation and bone loss | nih.gov | |

| Imidazo[1,2-a]pyrazinyl benzamides | Carrageenan-induced paw edema | Significant activity | ontosight.ai |

| Rutaecarpine (Quinazolinone derivative) | COX-2 Inhibition | Highly selective | ontosight.ai |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide | In vitro albumin denaturation | 79.93% inhibition at 1600µg/ml | rasayanjournal.co.in |

Central Nervous System (CNS) Activities (e.g., Neuroprotective Effects)

Derivatives of this compound have shown promise for their activities within the central nervous system, particularly as neuroprotective agents for neurodegenerative disorders like Alzheimer's disease. One strategy involves designing multi-target-directed ligands. For instance, hybrid compounds combining edaravone, a potent antioxidant with neuroprotective effects, and an N-benzyl pyridinium (B92312) moiety have been developed. These hybrids were designed to inhibit acetylcholinesterase (AChE) by binding to both its catalytic and peripheral anionic sites, with some compounds showing significant in vitro AChE inhibitory activity (IC50: 1.2–4.6 µM) and excellent selectivity over butyrylcholinesterase.

The pyridine moiety itself is recognized for its role in compounds with CNS activity. Newly synthesized derivatives of 4-aminopyridine (B3432731) have been studied for their neuroprotective effects in a cuprizone-induced mouse model of demyelination. In this model, treatment with specific derivatives led to an improved memory process, as indicated by increased latency time in a passive avoidance test, and helped preserve the number of mature oligodendrocytes in the corpus callosum.

Furthermore, research into targeting kinases involved in neuroinflammation has identified thiazole-based inhibitors of GSK-3β, IKK-β, and ROCK-1. Certain compounds in these series demonstrated the ability to enhance cell viability in a model of tau-induced neurodegeneration, likely by reducing tau phosphorylation through GSK-3β inhibition.

Enzyme Inhibition Studies

Tyrosinase Inhibition and Mechanistic Insights

While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in the reviewed literature, significant research has been conducted on its derivatives, particularly N-arylated-4-yl-benzamides. These studies highlight the potential of the benzamide scaffold in designing potent tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610). nih.gov Its inhibition is a critical strategy for managing hyperpigmentation disorders and is also of interest in the cosmetics industry. nih.govresearchgate.net

A 2024 study detailed the synthesis of a novel series of N-arylated 4-yl-benzamides which incorporate a bi-heterocyclic thiazole-triazole core. rsc.org All synthesized compounds in this series demonstrated potent inhibitory activity against mushroom tyrosinase, with IC₅₀ values significantly lower than that of the standard inhibitor, kojic acid (IC₅₀ = 16.83 ± 1.16 μM). rsc.org

For instance, kinetic studies of one of the most potent compounds in the series, 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,4-dichlorophenyl)benzamide, revealed a non-competitive inhibition mechanism. This indicates that the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex that reduces the enzyme's catalytic efficiency. rsc.org

Another study on N-(acryloyl)benzamide derivatives also showed promising results. The compounds were tested for their inhibitory effects on mushroom tyrosinase and on tyrosinase activity within B16F10 melanoma cells. nih.gov Two derivatives, in particular, demonstrated stronger inhibition than kojic acid both in enzymatic assays and in cellular models, effectively reducing melanin content. nih.gov Docking studies suggested these derivatives had a high binding affinity for the tyrosinase active site. nih.gov

The general findings from these studies on benzamide derivatives suggest that the core structure is a viable pharmacophore for tyrosinase inhibition. The inhibitory potency can be significantly modulated by substitutions on the benzamide and aryl rings. researchgate.netrsc.org

Table 1: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | IC₅₀ (μM) | Inhibition Type | Source |

|---|---|---|---|

| Kojic Acid (Standard) | 16.83 ± 1.16 | - | rsc.org |

| N-arylated 4-yl-benzamides with thiazole-triazole core (general series) | Potent (lower than standard) | - | rsc.org |

| 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,4-dichlorophenyl)benzamide | Not specified, but potent | Non-competitive | rsc.org |

| N'-(benzoyloxy)benzamide | 2.5 | - | researchgate.net |

| N'-phenylbenzohydrazide | 10.5 | - | researchgate.net |

Rho-associated Kinase 1 (ROCK1) Inhibition

Derivatives of N-(pyridin-4-yl)benzamide have been identified as potent inhibitors of Rho-associated kinase 1 (ROCK1). nih.govpeerj.comresearchgate.net ROCK1 is a serine/threonine kinase that plays a crucial role in cellular processes such as smooth muscle contraction, cell proliferation, and migration. nih.govpeerj.com Hyperactivity of ROCK1 is implicated in various cardiovascular diseases, including hypertension, making it a significant therapeutic target. nih.govresearchgate.net

A detailed study focused on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which exhibited a wide spectrum of inhibitory activity against ROCK1, with IC₅₀ values ranging from 0.003 µM to 16 µM. nih.gov The primary mechanism of these inhibitors is to block the transfer of the terminal phosphate (B84403) group from ATP to its substrate. nih.gov

Molecular modeling, docking, and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to understand the binding interactions between these inhibitors and the ROCK1 enzyme. nih.govpeerj.com These studies revealed that specific chemical groups, such as pyridine and benzamide, form critical hydrogen bond interactions with amino acid residues like Met156 in the hinge loop of the kinase's binding pocket. peerj.com

One notable derivative, N-((2,3-Dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.dioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, was co-crystallized with ROCK1, providing a detailed view of its binding mode and serving as a representative compound for further structural analysis. nih.gov The research based on these derivatives has led to the design of new compounds with potentially higher predictive activity (pIC₅₀), highlighting the therapeutic potential of this chemical class for cardiovascular diseases. nih.govpeerj.com

Table 2: ROCK1 Inhibitory Activity of N-(pyridin-4-yl)benzamide Derivatives

| Derivative Class | IC₅₀ Range (µM) | Mechanism of Action | Key Structural Feature | Source |

|---|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide series | 0.003 - 16 | Blocks ATP-substrate phosphate transfer | Pyridine and benzamide groups | nih.gov |

| N-((2,3-Dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.dioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide | Not specified (used as representative) | Forms H-bonds in kinase binding pocket | Dihydrobenzodioxine moiety | nih.gov |

Other Biological Modulations and Effects

Larvicidal Activity

Benzamide derivatives containing a pyridine moiety have demonstrated notable larvicidal activity, suggesting their potential application as insecticides for controlling vector-borne diseases. nih.gov Research into a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) structure revealed significant efficacy against mosquito larvae. nih.gov

In a specific study, while the insecticidal activity against several agricultural pests was moderate (less than 50% mortality at 500 mg/L), the larvicidal effects against mosquito larvae were pronounced. nih.govresearchgate.net For example, two compounds from this series, 2-chloro-N-(o-tolyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (compound 7a) and 2-chloro-N-(2,4-difluorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (compound 7f), achieved 100% mortality rates against mosquito larvae at a concentration of 10 mg/L. nih.gov Compound 7a maintained a 40% larvicidal activity even at a lower concentration of 1 mg/L. nih.gov

Another study investigated the efficacy of N,N'-substituted benzamide derivatives against the white mango scale insect, Aulacaspis tubercularis. One compound, N-[(3-chlorophenyl)carbamoyl]-2,4-dichlorobenzamide, was particularly effective, causing a mortality rate of 79.20 ± 0.92% in nymphs. growingscience.com These findings underscore the potential of the benzamide-pyridine scaffold in the development of new larvicidal and insecticidal agents. nih.govgrowingscience.com

Table 3: Larvicidal Activity of Selected Pyridine-Benzamide Derivatives

| Compound | Target Species | Concentration (mg/L) | Mortality Rate (%) | Source |

|---|---|---|---|---|

| Compound 7a | Mosquito Larvae | 10 | 100 | nih.gov |

| Compound 7a | Mosquito Larvae | 1 | 40 | nih.gov |

| Compound 7f | Mosquito Larvae | 10 | 100 | nih.gov |

| N-[(3-chlorophenyl)carbamoyl]-2,4-dichlorobenzamide | Aulacaspis tubercularis (nymphs) | Not specified | 79.20 ± 0.92 | growingscience.com |

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

Design Principles for Novel Benzamide (B126) Derivatives

The design of novel benzamide derivatives often hinges on established medicinal chemistry strategies to enhance biological activity and drug-like properties. These principles guide the modification of the lead compound, 2-amino-N-(pyridin-4-yl)benzamide, to improve its interaction with biological targets.

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in modifying the benzamide scaffold. researchgate.net This approach aims to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net For instance, the amide bond itself can be replaced with non-classical isosteres like a triazole ring, which maintains the planar geometry and hydrogen bonding characteristics. mdpi.com In some cases, replacing the central phenyl ring with a bicyclo[1.1.1]pentane motif has been shown to circumvent amide hydrolysis, a common metabolic liability. researchgate.net The exploration of various bioisosteres, such as N-alkylamides, sulfonamides, thioamides, and ureas, allows for a systematic evaluation of which structural features are crucial for biological activity. mdpi.com

Systematic Exploration of Substituent Effects on Biological Activity

The systematic introduction of different substituents on the benzamide scaffold is crucial for understanding structure-activity relationships (SAR). The nature, position, and size of these substituents can significantly influence the compound's interaction with its biological target. For example, in a series of N-(pyridin-2-yl)-benzamide derivatives, the type of acyl group (aliphatic vs. aromatic) was investigated to determine its effect on quorum sensing inhibition. researchgate.net Similarly, in the development of TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, modifications like the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide groups led to improved potency and selectivity. nih.gov Computational methods like 3D-QSAR can be employed to create contour maps that visualize favorable and unfavorable regions for substitution, guiding the design of more potent inhibitors. bohrium.com

Identification of Pharmacophores and Key Structural Motifs for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide derivatives, the core scaffold often contains key hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking interactions, which are critical for binding to target proteins. ontosight.ai The pyridine (B92270) ring, in particular, can be a key interaction motif. For instance, in a study of pyrazolopyridine derivatives as antiviral agents, a 2-pyridyl group at a specific position was found to be the most potent against non-polio enteroviruses. ucla.edu The identification of these key motifs is often achieved through a combination of experimental screening of analogue libraries and computational modeling, such as docking studies. brieflands.com

Lead Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound like this compound is identified, lead optimization aims to enhance its potency, selectivity, and pharmacokinetic properties. This iterative process involves cycles of chemical synthesis and biological testing. chemrxiv.org A common strategy is to improve binding affinity by introducing substituents that can form additional interactions with the target protein. For example, in the optimization of B-RAF inhibitors, replacing an amide linker with a sulfonamide led to a significant improvement in cellular potency. nih.gov Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in this process, allowing for the rational design of modifications to improve fit and interaction. nih.gov

Scaffold Hopping and Analogue Synthesis for Diversified Biological Profiles

Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original's biological activity. semanticscholar.org This strategy is used to explore new chemical space, improve properties, and circumvent patent restrictions. researchgate.net For example, a shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core in the development of DLK inhibitors, resulting in improved physicochemical properties. researchgate.net Analogue synthesis, the creation of a series of structurally related compounds, is fundamental to both lead optimization and scaffold hopping. By systematically varying different parts of the molecule, researchers can build a comprehensive understanding of the SAR. nih.govnih.gov

Utility as Building Blocks in Advanced Organic and Medicinal Chemistry

The this compound scaffold and its precursors are valuable building blocks in the synthesis of more complex molecules with therapeutic potential. The amino group and the pyridine nitrogen provide reactive sites for further chemical modifications, allowing for the construction of diverse compound libraries. acs.orgarabjchem.org For example, the amino group can be acylated or alkylated to introduce new functionalities. acs.org These building blocks are utilized in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, histone deacetylase (HDAC) inhibitors, and agents targeting various receptors. acs.orggoogle.com

Advanced Research Topics and Emerging Applications

Supramolecular Chemistry and Coordination Compounds (e.g., Spin-Crossover Materials)

In the realm of supramolecular chemistry, 2-amino-N-(pyridin-4-yl)benzamide, also referred to as 'benpy' in some literature, has been utilized as a ligand in the construction of coordination polymers, particularly those exhibiting spin-crossover (SCO) phenomena. researchgate.netdeakin.edu.auuq.edu.au SCO materials are a class of transition metal complexes that can switch between two distinct electronic spin states, a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light irradiation. uq.edu.au This property makes them promising candidates for applications in molecular switches, data storage devices, and sensors. uq.edu.auresearchgate.net

The amide functionality and the pyridyl nitrogen of the compound provide excellent coordination sites for metal ions. researchgate.net Researchers have successfully incorporated a related ligand, N-(pyridin-4-yl)benzamide (benpy), into two-dimensional (2D) Hofmann-type frameworks. researchgate.netdeakin.edu.auuq.edu.au These frameworks, with the general formula [FeII(benpy)2M(CN)4]·2H2O where M can be Palladium (Pd) or Platinum (Pt), demonstrate hysteretic single-step spin-crossover transitions. researchgate.netdeakin.edu.au The amide group of the ligand plays a crucial role in facilitating cooperativity within the crystal lattice through hydrogen bonding, which influences the SCO properties. researchgate.netdeakin.edu.au

The choice of the metal-cyanide linker (Pd or Pt) has been shown to impact the transition temperature and the width of the hysteresis loop. researchgate.netdeakin.edu.au For instance, the palladium-containing framework, Pd(benpy), exhibits a transition with T½↓↑ at 201 K and 218 K, resulting in a 17 K hysteresis loop. researchgate.netdeakin.edu.au The platinum analogue, Pt(benpy), shows a transition at higher temperatures (T½↓↑: 206, 226 K) with a wider hysteresis loop of 20 K. researchgate.netdeakin.edu.au These findings highlight the tunability of SCO properties through ligand design and modification of the coordination environment. researchgate.net

| Compound | Metal Linker (M) | Transition Temperatures (T½↓↑) | Hysteresis Width (ΔT) |

| [FeII(benpy)2Pd(CN)4]·2H2O | Pd | 201 K, 218 K | 17 K |

| [FeII(benpy)2Pt(CN)4]·2H2O | Pt | 206 K, 226 K | 20 K |

Data sourced from multiple studies on spin-crossover Hofmann frameworks. researchgate.netdeakin.edu.au

Investigation of DNA Binding and Intercalation Mechanisms

The planar aromatic structure of this compound and its derivatives suggests their potential to interact with DNA, a key target for many therapeutic agents. Molecules with such characteristics can bind to DNA through various modes, including intercalation between base pairs and binding within the minor or major grooves. beilstein-journals.org These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. beilstein-journals.orgnih.gov

Research on structurally related N-phenylbenzamide derivatives has shown that these compounds can act as DNA minor groove binders. nih.gov The binding affinity and mode are often influenced by the specific substituents and their ionization states at physiological pH. nih.gov For instance, some bisarylimidamides exhibit strong and selective binding to the AT-rich regions of the DNA minor groove. nih.gov

Furthermore, copper complexes incorporating pyridine-benzimidazole ligands, which share structural similarities with this compound, have been demonstrated to bind strongly to DNA, primarily through an intercalative mechanism. nih.gov These complexes can induce DNA cleavage and have shown significant cytotoxicity against various cancer cell lines. nih.gov The investigation into how this compound itself or its metal complexes interact with DNA is an active area of research, with the potential to develop new anticancer agents. nih.gov

Development of Chemical Probes for Biological Systems and Target Validation

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov They are invaluable tools for understanding protein function and for validating new drug targets. nih.govmdpi.com The development of high-quality chemical probes requires a deep understanding of structure-activity relationships and target engagement. acs.org

The this compound scaffold has been identified as a promising starting point for the development of such probes. For example, a derivative, M4K2234, has been developed as a highly selective inhibitor of Activin Receptor-Like Kinases 1 and 2 (ALK1 and ALK2). nih.gov The pyridine (B92270) nitrogen of the core structure forms a critical hydrogen bond with the kinase hinge region, while the benzamide (B126) portion engages in further interactions that contribute to its potency and selectivity. nih.gov

The ability to systematically modify the this compound structure allows for the fine-tuning of its properties to achieve high affinity and selectivity for a desired target. acs.org By creating both active probes and structurally similar inactive control compounds, researchers can more confidently attribute observed biological effects to the inhibition of the intended target. nih.gov The development of chemical probes based on this scaffold will likely continue to be a fruitful area of research, enabling the exploration of the roles of various proteins in health and disease. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-(pyridin-4-yl)benzamide, and what reaction conditions ensure high yield and purity?

- Methodology : Synthesis typically involves a multi-step approach:

Coupling Reactions : React 2-aminobenzoic acid derivatives with pyridin-4-amine using coupling agents like EDCI/HOBt in DMF under inert atmosphere .

Amidation : Introduce the benzamide moiety via activation of the carboxylic acid group (e.g., using thionyl chloride to form acyl chloride) followed by reaction with pyridin-4-amine in pyridine at reflux .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm amine (-NH₂ at δ 6.2–6.8 ppm), aromatic protons (δ 7.5–8.5 ppm), and amide carbonyl (δ ~168 ppm) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Elemental Analysis : Verify C, H, N composition (e.g., theoretical: C 65.45%, H 4.58%, N 19.08%) .

- HPLC-MS : Confirm molecular ion peak ([M+H]⁺ at m/z 228.1) and purity (>98%) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., Tyk2 JH1) using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to trifluoromethyl-containing antibacterial agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at the benzamide ring) to enhance metabolic stability and lipophilicity, as seen in analogs with improved pharmacokinetic profiles .

- Bioisosteric Replacement : Replace pyridine with pyrimidine to modulate binding affinity (e.g., PDB 4GJ3 shows pyridinyl interactions with Tyk2 catalytic pocket) .

- Pharmacophore Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial PPTases) .

Q. What crystallographic data are available to elucidate the compound’s binding mode in protein complexes?

- Methodology :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., Tyk2 JH1) in space group P2₁/n (resolution <2.0 Å). Analyze hydrogen bonds (e.g., amide carbonyl to Lys929) and π-π stacking (pyridine ring with Phe995) .

- Thermal Shift Assays : Validate binding by monitoring protein melting temperature (ΔTm > 3°C) upon ligand addition .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodology :

- Assay Standardization : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and buffer pH (7.4) to minimize variability .

- Orthogonal Validation : Confirm inhibitory activity using SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259365) and ChEMBL to identify outliers .

Q. What strategies enhance the compound’s selectivity for bacterial PPTase over human kinases?

- Methodology :

- Mutagenesis Studies : Introduce point mutations (e.g., Ser148Ala in PPTase) to map critical binding residues .

- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Proteolysis-Targeting Chimeras (PROTACs) : Degrade PPTase selectively via E3 ligase recruitment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.